4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid: is an organic compound with the molecular formula C11H14BrNO3 It features a butanoic acid backbone substituted with an amino group and a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst to yield 5-bromo-2-methoxyphenol.
Amination: The brominated compound is then subjected to amination, introducing the amino group at the para position relative to the methoxy group.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid backbone through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-(2-methoxyphenyl)butanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Amino-4-(5-chloro-2-methoxyphenyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
The presence of the bromine atom in 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-amino-4-(5-bromo-2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15) |
InChI Key |
JDCQGHBOSWWUQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.